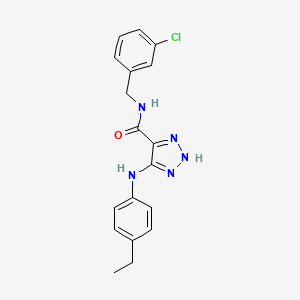
6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one is a synthetic organic compound with a complex structure that includes a chromenone core, a thiazole ring, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one typically involves multi-step organic reactions. One common approach is to start with a chromenone derivative and introduce the thiazole ring through a series of condensation reactions. The ethyl and propoxy groups are then added via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl glycinate
- 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
Uniqueness
Compared to similar compounds, 6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications. The presence of the propoxy group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.
Properties
Molecular Formula |
C18H19NO3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-7-propoxychromen-4-one |
InChI |
InChI=1S/C18H19NO3S/c1-4-6-21-15-8-16-13(7-12(15)5-2)17(20)14(9-22-16)18-19-11(3)10-23-18/h7-10H,4-6H2,1-3H3 |
InChI Key |
IEOZEEATSKBLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1CC)C(=O)C(=CO2)C3=NC(=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-chloro-2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14104835.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B14104839.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104847.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14104859.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14104873.png)
![2-[1-[4-(Trifluoromethyl)phenyl]pentylideneamino]oxyethanamine](/img/structure/B14104875.png)
![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14104883.png)

![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104903.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104913.png)
![N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104919.png)
![1-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104937.png)
